(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione
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Overview
Description
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione is a synthetic organic compound characterized by its unique structure, which includes a chlorophenyl group, a hydroxynaphthalenyl group, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione typically involves the condensation of 3-chlorobenzaldehyde with 2-hydroxy-1-naphthaldehyde in the presence of a base, followed by cyclization with hydrazine derivatives. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Catalyst: Acidic or basic catalysts such as p-toluenesulfonic acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl groups in the pyrazolidine-3,5-dione core can be reduced to hydroxyl groups using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium
Reduction: Sodium borohydride in methanol
Substitution: Ammonia or primary amines in ethanol
Major Products
Oxidation: Formation of ketones
Reduction: Formation of alcohols
Substitution: Formation of substituted phenyl derivatives
Scientific Research Applications
(4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to alterations in cellular pathways, resulting in the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- (4Z)-1-(3-bromophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-fluorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione
- (4Z)-1-(3-methylphenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione
Uniqueness
The uniqueness of (4Z)-1-(3-chlorophenyl)-4-[(2-hydroxynaphthalen-1-yl)methylidene]pyrazolidine-3,5-dione lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the hydroxynaphthalenyl group contributes to its potential biological activity.
Properties
Molecular Formula |
C20H13ClN2O3 |
---|---|
Molecular Weight |
364.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3-hydroxy-4-[(E)-(2-oxonaphthalen-1-ylidene)methyl]-1H-pyrazol-5-one |
InChI |
InChI=1S/C20H13ClN2O3/c21-13-5-3-6-14(10-13)23-20(26)17(19(25)22-23)11-16-15-7-2-1-4-12(15)8-9-18(16)24/h1-11,26H,(H,22,25)/b16-11+ |
InChI Key |
LPKINXFURCFSLO-LFIBNONCSA-N |
Isomeric SMILES |
C1=CC=C\2C(=C1)C=CC(=O)/C2=C/C3=C(N(NC3=O)C4=CC(=CC=C4)Cl)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=O)C2=CC3=C(N(NC3=O)C4=CC(=CC=C4)Cl)O |
Origin of Product |
United States |
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